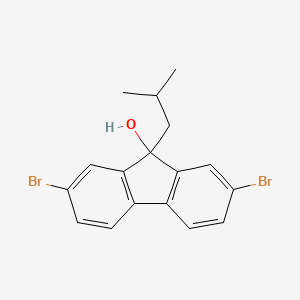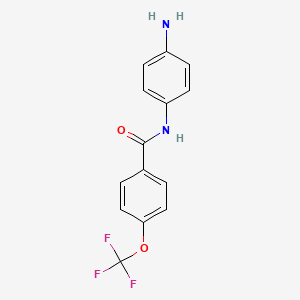
N-(4-Aminophenyl)-4-trifluoromethoxy-benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-Aminophenyl)-4-trifluoromethoxy-benzamide is an organic compound that features a benzamide core with a trifluoromethoxy group and an aminophenyl group attached
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Aminophenyl)-4-trifluoromethoxy-benzamide typically involves the reaction of 4-trifluoromethoxybenzoic acid with 4-aminophenylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The process involves the use of large-scale reactors and continuous flow systems to ensure efficient mixing and reaction control. The product is then isolated and purified using industrial-scale crystallization or chromatography techniques.
化学反应分析
Types of Reactions
N-(4-Aminophenyl)-4-trifluoromethoxy-benzamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced back to the amino group.
Substitution: The trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
科学研究应用
N-(4-Aminophenyl)-4-trifluoromethoxy-benzamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of N-(4-Aminophenyl)-4-trifluoromethoxy-benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity or altering its function. This interaction can lead to various biological effects, depending on the specific target and pathway involved.
相似化合物的比较
Similar Compounds
N-(4-Aminophenyl)maleimide: Used for demonstrating thiol groups in histochemistry.
5-(4-Aminophenyl)-2-(arylamino)-1,3,4-thiadiazoles: Known for their antimycobacterial activity.
Graphene-4-aminophenyl boronic acid: Utilized in voltammetric techniques for detecting sugars.
Uniqueness
N-(4-Aminophenyl)-4-trifluoromethoxy-benzamide stands out due to the presence of the trifluoromethoxy group, which imparts unique electronic and steric properties. This makes it a valuable compound for designing molecules with specific reactivity and biological activity.
属性
分子式 |
C14H11F3N2O2 |
|---|---|
分子量 |
296.24 g/mol |
IUPAC 名称 |
N-(4-aminophenyl)-4-(trifluoromethoxy)benzamide |
InChI |
InChI=1S/C14H11F3N2O2/c15-14(16,17)21-12-7-1-9(2-8-12)13(20)19-11-5-3-10(18)4-6-11/h1-8H,18H2,(H,19,20) |
InChI 键 |
CMCWBXDNVHZUEP-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)N)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[(3-aminophenyl)methyl]-2-methoxyacetamide](/img/structure/B13878299.png)
![[3-(Diphenylphosphanylmethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methyl-diphenylphosphane](/img/structure/B13878303.png)
![Tert-butyl 4-(2-chloro-6-formylthieno[3,2-d]pyrimidin-4-yl)piperazine-1-carboxylate](/img/structure/B13878310.png)
![N'-[4-(diethylamino)cyclohexyl]cyclohexanecarboximidamide](/img/structure/B13878311.png)
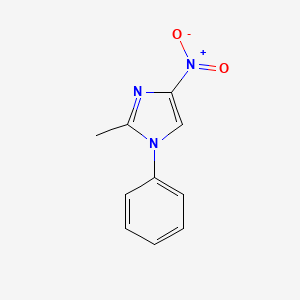
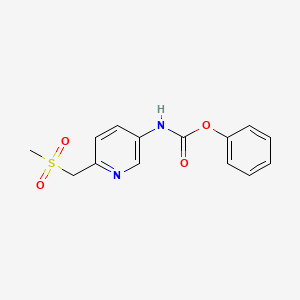

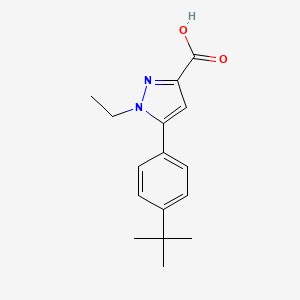
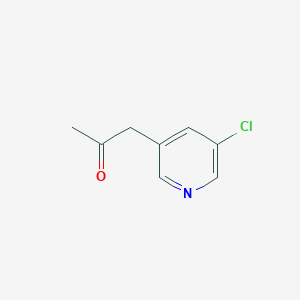

![10H-Indeno[2,1-e]-1,2,4-triazolo[4,3-b][1,2,4]triazin-10-one, 3-butyl-, O-2-propen-1-yloxime](/img/structure/B13878356.png)


